N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine-1,1-dioxide allows for various functional group modifications, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of N-aryl amides with chlorosulfonyl isocyanate under heating conditions in an aprotic solvent . This process involves a successive reaction of cyclization, decarbonation, and sulfonylation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective, non-toxic, and efficient. The use of aprotic solvents and controlled heating conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as a KATP channel activator, influencing the release of insulin from pancreatic cells . Additionally, it modulates AMPA receptors, affecting neurotransmission in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:
- 4H-1,2,4-benzothiadiazine-1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide
Uniqueness
N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific functional group modifications, which enhance its biological activity and selectivity. Its ability to act on multiple molecular targets, such as KATP channels and AMPA receptors, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1,1-dioxo-N-phenyl-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-2-10-20-12-18-24(22,23)16-11-13(8-9-15(16)20)17(21)19-14-6-4-3-5-7-14/h3-9,11-12H,2,10H2,1H3,(H,19,21) |
InChI Key |
QUHZZQDYBWUBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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